molecular formula C18H20N2O2 B2705156 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide CAS No. 2034205-25-7

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2705156
CAS No.: 2034205-25-7
M. Wt: 296.37
InChI Key: OYFQZECJYMRYOW-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide is a synthetic small molecule of interest in chemical and pharmacological research. While specific studies on this exact compound are not fully detailed in public literature, its core structure shares close homology with documented research compounds, particularly the 6-cyclopropylpyridin-3-yl analogue which is available from chemical suppliers for screening purposes . The molecular architecture, featuring a propanamide linker between a phenoxy group and a cyclopropylpyridinyl moiety, is characteristic of scaffolds designed to modulate biological targets. Similar compounds in this class have been investigated for their interactions with key cellular proteins, such as cyclin-dependent kinases, which are pivotal in cell cycle regulation . This suggests potential research applications in areas like oncology and signal transduction. The presence of the cyclopropyl group on the pyridine ring can influence the molecule's metabolic stability and binding affinity, making it a valuable template for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or reference standard in hit-to-lead optimization campaigns. It is supplied for laboratory research to explore its physicochemical properties and biochemical activities further. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(22-17-5-3-2-4-6-17)18(21)20-11-14-9-16(12-19-10-14)15-7-8-15/h2-6,9-10,12-13,15H,7-8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFQZECJYMRYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CN=C1)C2CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 5-cyclopropylpyridine-3-carboxaldehyde with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide has shown promising biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. It is used in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies related to cellular signaling pathways and protein interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets such as kinases, transcription factors, and ion channels. It modulates these targets, leading to alterations in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Benzimidazole Derivatives ()


Benzimidazole derivatives like N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl) methoxy] phenyl} acetamide (B8) share a heterocyclic core but differ in substitution patterns. Unlike the pyridine-based target compound, benzimidazoles feature a fused benzene-imidazole ring system. Key differences include:

  • Bioactivity: Benzimidazoles are known for antimicrobial and anticancer activities due to their planar aromatic structure, which facilitates DNA intercalation .
  • Substituent Effects : The methoxy and acetamide groups in B1 and B8 enhance solubility compared to the cyclopropyl group in the target compound, which may reduce metabolic degradation but increase hydrophobicity.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Pyridine 5-cyclopropyl, phenoxypropanamide Enzyme inhibition (theorized)
B1 (Benzimidazole) Benzimidazole 4-methoxyaniline Antimicrobial
B8 (Benzimidazole) Benzimidazole 4-acetamide phenoxy Anticancer

Propanamide Derivatives ()

Propanamide analogs such as (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (Compound 2) highlight variations in side-chain complexity. Comparisons include:

  • Complexity : The target compound lacks the pyrazole and dichlorophenyl groups found in Compound 2, which are critical for kinase inhibition in some studies .

Phenoxyacetamide Derivatives ()

Complex phenoxyacetamide derivatives like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) exhibit branched alkyl chains and multiple aromatic groups. Differences include:

  • Pharmacokinetics : The target compound’s simpler structure may improve bioavailability compared to the highly branched Compound m, which is designed for protease inhibition .
  • Functional Groups : The absence of tetrahydro-pyrimidinyl and diphenylhexane groups in the target compound suggests a narrower mechanism of action.

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, influencing different physiological processes. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound this compound possesses a unique molecular structure conducive to biological activity. Key features include:

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.36 g/mol
  • Functional Groups : Amide, phenoxy, and pyridine rings which may facilitate interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.15
Candida albicans0.30

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

The mechanism by which this compound exerts its antimicrobial effects involves binding to critical enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that the compound forms multiple hydrogen bonds with key residues in the active sites of these enzymes, thereby inhibiting their function .

Case Study 1: Efficacy in Animal Models

In a recent study involving a rat model of infection, this compound was administered to evaluate its therapeutic efficacy. The results indicated a significant reduction in bacterial load compared to control groups, reinforcing its potential as an effective antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays using human cell lines (HaCat and Balb/c 3T3) revealed that this compound exhibited low cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

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